molecular formula C6H8N2 B14026894 6-(Trideuteriomethyl)pyridin-3-amine

6-(Trideuteriomethyl)pyridin-3-amine

Cat. No.: B14026894
M. Wt: 111.16 g/mol
InChI Key: UENBBJXGCWILBM-FIBGUPNXSA-N
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Description

6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s physical and chemical properties, making it a valuable tool for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trideuteriomethyl)pyridin-3-amine typically involves the introduction of deuterium into the methyl group of pyridin-3-amine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents, such as deuterated methyl iodide (CD3I), in a nucleophilic substitution reaction with pyridin-3-amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trideuteriomethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-(Trideuteriomethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a labeled compound in mechanistic studies and isotope effect experiments.

    Biology: The compound can be used in metabolic studies to trace biochemical pathways.

    Medicine: Deuterated compounds are explored for their potential to improve the pharmacokinetic properties of drugs.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trideuteriomethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-amine: The non-deuterated parent compound.

    6-Methylpyridin-3-amine: A similar compound with a non-deuterated methyl group.

    Deuterated analogs: Other deuterated derivatives of pyridine and its analogs.

Uniqueness

6-(Trideuteriomethyl)pyridin-3-amine is unique due to the presence of deuterium, which can significantly alter its physical and chemical properties. This makes it a valuable tool for research, offering insights that are not possible with non-deuterated analogs.

Properties

Molecular Formula

C6H8N2

Molecular Weight

111.16 g/mol

IUPAC Name

6-(trideuteriomethyl)pyridin-3-amine

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3

InChI Key

UENBBJXGCWILBM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C=C1)N

Canonical SMILES

CC1=NC=C(C=C1)N

Origin of Product

United States

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